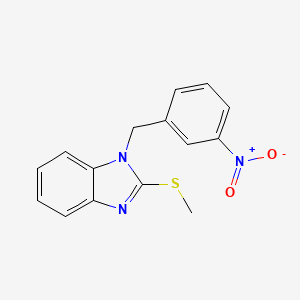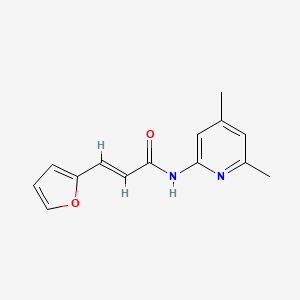![molecular formula C14H13ClN2O3S B5877689 N-(3-chlorophenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5877689.png)
N-(3-chlorophenyl)-2-[(methylsulfonyl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)-2-[(methylsulfonyl)amino]benzamide, also known as N-((3-chlorophenyl)methyl)-2-((methylsulfonyl)amino)benzamide or known as CI-1040, is a potent and selective inhibitor of mitogen-activated protein kinase kinase (MEK) that has been studied extensively in scientific research. MEK is a key protein kinase that regulates the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell growth, differentiation, and survival. CI-1040 has been shown to have potential as a therapeutic agent in cancer treatment due to its ability to inhibit the proliferation of cancer cells.
Mécanisme D'action
CI-1040 inhibits the activity of MEK, which is a key protein kinase that regulates the ERK pathway. The ERK pathway is involved in cell growth, differentiation, and survival, and is frequently dysregulated in cancer. By inhibiting MEK, CI-1040 blocks the activation of ERK and downstream signaling pathways, leading to the inhibition of cancer cell proliferation and survival.
Biochemical and physiological effects:
CI-1040 has been shown to have several biochemical and physiological effects in cancer cells, including the inhibition of cell proliferation, induction of cell cycle arrest, and induction of apoptosis. In addition, CI-1040 has been shown to inhibit angiogenesis, which is the process by which tumors develop new blood vessels to support their growth.
Avantages Et Limitations Des Expériences En Laboratoire
CI-1040 has several advantages for use in lab experiments, including its potency and selectivity for MEK inhibition, as well as its ability to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment. However, CI-1040 also has limitations, including its low solubility in water and its potential for off-target effects.
Orientations Futures
There are several future directions for research on CI-1040, including the development of more potent and selective MEK inhibitors, the identification of biomarkers for patient selection, and the investigation of combination therapies with other targeted agents. In addition, further research is needed to understand the mechanisms of resistance to MEK inhibitors and to develop strategies to overcome resistance.
Méthodes De Synthèse
The synthesis of CI-1040 involves several steps, including the reaction of 3-chlorobenzyl chloride with 2-aminobenzonitrile to form N-(3-chlorophenyl)-2-[(methylsulfonyl)amino]benzamide(3-chlorophenyl)-2-aminobenzonitrile, which is then reacted with dimethyl sulfoxide (DMSO) and potassium carbonate to form N-(3-chlorophenyl)-2-[(methylsulfonyl)amino]benzamide(3-chlorophenyl)-2-[(methylsulfonyl)amino]benzonitrile. Finally, the nitrile group is hydrolyzed to form N-(3-chlorophenyl)-2-[(methylsulfonyl)amino]benzamide(3-chlorophenyl)-2-[(methylsulfonyl)amino]benzamide.
Applications De Recherche Scientifique
CI-1040 has been extensively studied in scientific research for its potential as a therapeutic agent in cancer treatment. It has been shown to inhibit the proliferation of cancer cells in vitro and in vivo, including melanoma, colon, and pancreatic cancer cells. In addition, CI-1040 has been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment.
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-2-(methanesulfonamido)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3S/c1-21(19,20)17-13-8-3-2-7-12(13)14(18)16-11-6-4-5-10(15)9-11/h2-9,17H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVQAPUJIJOFJKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-[(methylsulfonyl)amino]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetyl}morpholine](/img/structure/B5877623.png)
![N-[4-(isobutyrylamino)phenyl]nicotinamide](/img/structure/B5877629.png)
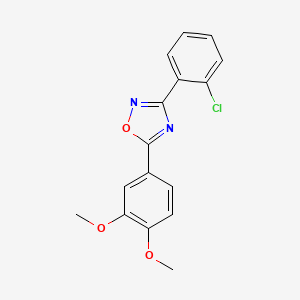
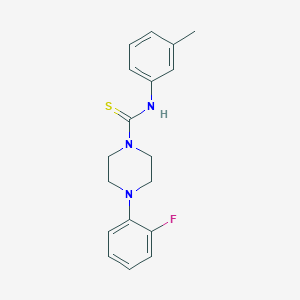
![[2-(1-naphthylmethoxy)phenyl]methanol](/img/structure/B5877640.png)
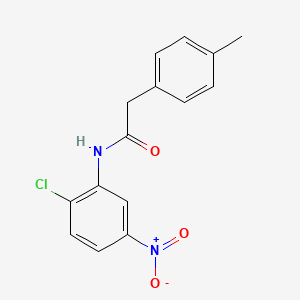
![N~1~-methyl-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5877660.png)
![ethyl 1-[(3-cyano-1H-indol-1-yl)acetyl]-4-piperidinecarboxylate](/img/structure/B5877666.png)
![2-(4-chlorophenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5877670.png)
